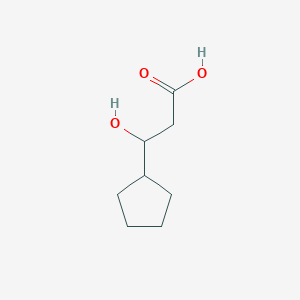![molecular formula C22H32N2O4S B2539940 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide CAS No. 2380173-46-4](/img/structure/B2539940.png)
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a morpholine ring, and a thianyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized by cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and 2,2-dimethyl-1,3-propanediol under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.
Attachment of the Thianyl Group: The thianyl group can be attached using thiolation reactions with appropriate thiolating agents.
Final Coupling: The final step involves coupling the benzofuran moiety with the morpholine-thianyl intermediate using acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and thianyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Morpholine, thiols.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Shares the benzofuran moiety but lacks the morpholine and thianyl groups.
2,2-dimethyl-2,3-dihydrobenzofuran: Similar core structure but without the additional functional groups.
7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran: Another benzofuran derivative with a hydroxyl group.
Uniqueness
The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide lies in its combination of the benzofuran, morpholine, and thianyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-21(2)14-17-4-3-5-18(20(17)28-21)27-15-19(25)23-16-22(6-12-29-13-7-22)24-8-10-26-11-9-24/h3-5H,6-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVCCLUSUZEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3(CCSCC3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2539860.png)
![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)

![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)


![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)
![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)
